molecular formula C35H56N6O6 B12285617 3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide

3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide

Cat. No.: B12285617
M. Wt: 656.9 g/mol
InChI Key: KQXVERRYBYGQJZ-UHFFFAOYSA-N
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Description

The compound “3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:

    Formation of the cyclohexyl-dihydroxy-methylheptan intermediate: This step may involve the hydroxylation of a cyclohexyl-methylheptan precursor.

    Coupling with the imidazole group: This step may involve the use of coupling reagents such as EDCI or DCC to form an amide bond between the cyclohexyl-dihydroxy-methylheptan intermediate and the imidazole derivative.

    Introduction of the methoxyphenyl group: This step may involve a nucleophilic substitution reaction to attach the methoxyphenyl group to the intermediate.

    Final coupling and purification: The final step may involve the coupling of the various intermediates to form the target compound, followed by purification using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of large-scale reactors, continuous flow processes, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.

    Reduction: The imidazole group can be reduced to form a more saturated ring structure.

    Substitution: The methoxyphenyl group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, KMnO4, and CrO3.

    Reduction: Common reducing agents include NaBH4, LiAlH4, and H2/Pd.

    Substitution: Common reagents include halogenating agents (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imidazole group would yield a more saturated ring structure.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving amino, imidazole, and methoxyphenyl groups.

    Medicine: As a potential drug candidate for targeting specific molecular pathways.

    Industry: As a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, leading to therapeutic effects.

    Modulation of gene expression: The compound may affect gene expression, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • **3-amino-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-methylbutanamide
  • **3-amino-N-[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-methylbutanamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities. Compared to similar compounds, it may have different binding affinities, selectivities, and pharmacokinetic properties.

Properties

IUPAC Name

3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N6O6/c1-22(2)15-30(42)32(44)27(16-23-9-7-6-8-10-23)40-34(46)29(18-25-20-37-21-38-25)41-33(45)28(39-31(43)19-35(3,4)36)17-24-11-13-26(47-5)14-12-24/h11-14,20-23,27-30,32,42,44H,6-10,15-19,36H2,1-5H3,(H,37,38)(H,39,43)(H,40,46)(H,41,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXVERRYBYGQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(CC1CCCCC1)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)CC(C)(C)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869563
Record name N-(3-Amino-3-methylbutanoyl)-O-methyltyrosyl-N-(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)histidinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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